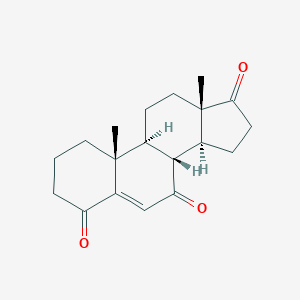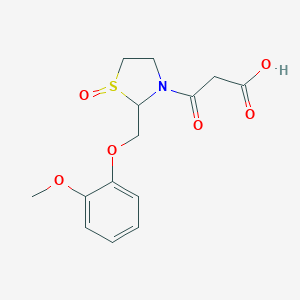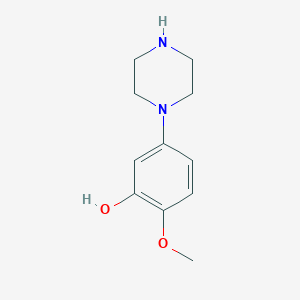![molecular formula C7H10O3 B062007 Methyl 1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 175881-34-2](/img/structure/B62007.png)
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate, also known as Methyl SHC, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a spirocyclic lactone that has been synthesized using various methods, and its potential applications in scientific research are being explored extensively.
作用機序
The mechanism of action of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. It can be synthesized using various methods, and it is stable under a range of conditions. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has low toxicity, making it a safe compound to work with in the lab. However, there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments. For example, it has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC. One direction is to further explore its potential applications in medicinal chemistry and drug discovery. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method for Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC and improving its solubility in water. Finally, future research could explore the potential of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate 1-oxaspiro[2.3]hexane-5-carboxylate, or Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC, is a spirocyclic lactone that has potential applications in various scientific research fields. It can be synthesized using various methods, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. While there are some limitations to using Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC in lab experiments, it has several advantages, including its ease of synthesis, stability, and low toxicity. Future research on Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC could focus on exploring its potential applications in drug discovery, investigating its mechanism of action, and optimizing its synthesis method.
合成法
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC can be synthesized using various methods, including the Diels-Alder reaction, Michael addition, and nucleophilic addition. The Diels-Alder reaction involves the reaction between a diene and a dienophile to form a cyclic compound. The Michael addition involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The nucleophilic addition involves the addition of a nucleophile to a carbonyl group. The synthesis of Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC using these methods has been reported in the literature.
科学的研究の応用
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been reported to have antiproliferative and anticancer activities, and it has been shown to inhibit the growth of cancer cells in vitro. Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has also been reported to have antibacterial and antifungal activities, and it has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, Methyl 1-oxaspiro[2.3]hexane-5-carboxylate SHC has been reported to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
特性
CAS番号 |
175881-34-2 |
|---|---|
製品名 |
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
methyl 1-oxaspiro[2.3]hexane-5-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-6(8)5-2-7(3-5)4-10-7/h5H,2-4H2,1H3 |
InChIキー |
ZUMWWUYGNLZBKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC2(C1)CO2 |
正規SMILES |
COC(=O)C1CC2(C1)CO2 |
同義語 |
1-Oxaspiro[2.3]hexane-5-carboxylicacid,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



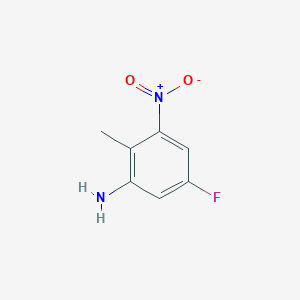
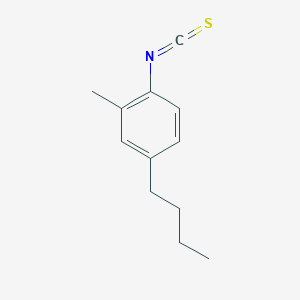
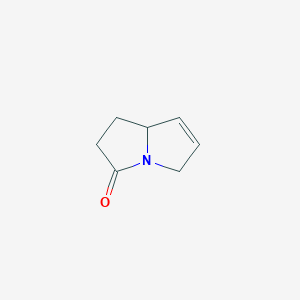
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
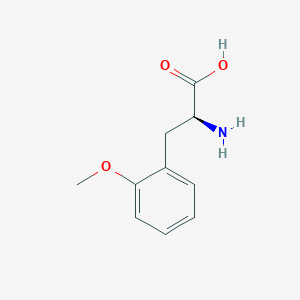
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)

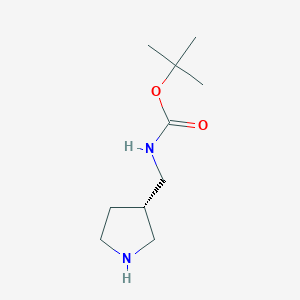
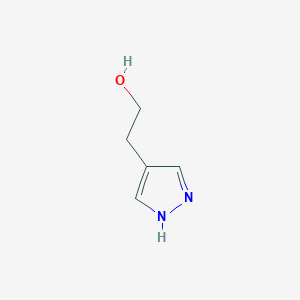
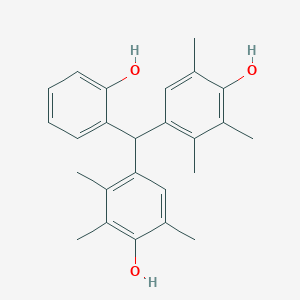
![4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B61946.png)
